N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline

Catalog No.
S1913552
CAS No.
887351-41-9
M.F
C10H9F3N2O2
M. Wt
246.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline

CAS Number

887351-41-9

Product Name

N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline

IUPAC Name

N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)6-1-4-8(14-7-2-3-7)9(5-6)15(16)17/h1,4-5,7,14H,2-3H2

InChI Key

TVYYMXQIRKBFDY-UHFFFAOYSA-N

SMILES

C1CC1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Currently Available Information:

While resources like chemical databases confirm its existence and basic properties [, , ], there is no scientific literature readily available detailing its use in research. This suggests that the compound may be either relatively new or not widely studied.

Speculative Research Applications:

Based on the structure of the molecule, some possible research areas for N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline can be speculated:

  • Medicinal Chemistry: The nitro and trifluoromethyl groups are known functional groups used in various pharmaceuticals. Research could explore the molecule's potential as a new drug candidate or intermediate in drug synthesis [, ].
  • Material Science: The combination of aromatic ring, cyclopropyl group, and electron-withdrawing substituents suggests potential applications in areas like organic electronics or functional materials design, but further research would be needed [].

N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H9F3N2O2C_{10}H_9F_3N_2O_2 and a molecular weight of approximately 246.19 g/mol. This compound features a cyclopropyl group attached to an aniline structure, which is further substituted with a nitro group and a trifluoromethyl group. The trifluoromethyl group is known for imparting significant biological activity and enhancing lipophilicity, making this compound of interest in medicinal chemistry and agrochemical applications .

, including:

  • Reduction: The nitro group can be reduced to form an amine. This reaction typically involves reagents such as hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.
  • Acetylation: The amino group can be acetylated to form N-cyclopropyl-2-acetamido-4-(trifluoromethyl)aniline, which modifies its solubility and biological activity .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline has been explored in various studies. Compounds with similar structures often exhibit anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as a pharmaceutical agent .

Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease pathways, although specific biological assays are necessary to confirm these activities.

N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline can be synthesized through several methods:

  • Nitration of Aniline Derivatives: Starting from an appropriate aniline derivative, nitration can introduce the nitro group at the 2-position.
  • Cyclopropylamine Reaction: Reacting cyclopropylamine with a suitable nitrobenzene derivative allows for selective substitution, leading to the desired product .
  • Fluorination: The introduction of the trifluoromethyl group can be achieved via electrophilic fluorination reactions using reagents like trifluoroacetic acid or other fluorinating agents.

These methods provide flexibility in synthesizing various derivatives of this compound.

N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline has potential applications in:

  • Pharmaceuticals: As a lead compound in drug discovery targeting various diseases due to its unique structural properties.
  • Agrochemicals: Its efficacy as a pesticide or herbicide could be explored due to its biological activity against pests.
  • Material Science: The compound may serve as an intermediate in synthesizing advanced materials with specific electronic properties due to the presence of fluorine atoms .

Interaction studies involving N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline focus on its binding affinity to various biological targets, such as enzymes and receptors. Investigating these interactions helps elucidate its mechanism of action and potential therapeutic applications. Techniques such as molecular docking simulations and surface plasmon resonance are commonly used to assess these interactions.

Several compounds share structural similarities with N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline, including:

Compound NameStructural FeaturesUnique Properties
N-Cyclopropyl-2-nitroanilineNitro group at position 2Less lipophilic than the trifluoromethyl variant
N-Cyclopropyl-4-fluoroanilineFluoro group at position 4Different electronic properties
N-Cyclopropyl-3-nitroanilineNitro group at position 3Potentially different biological activity
N-Cyclopropyl-N-(trifluoromethyl)anilineTrifluoromethyl substitutionEnhanced stability and reactivity

The unique combination of the cyclopropyl, nitro, and trifluoromethyl groups in N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline distinguishes it from these similar compounds, particularly regarding its biological activity and potential applications in drug development and agriculture.

XLogP3

3.2

Wikipedia

N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline

Dates

Modify: 2023-08-16

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